托拉磺酰胺-d9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

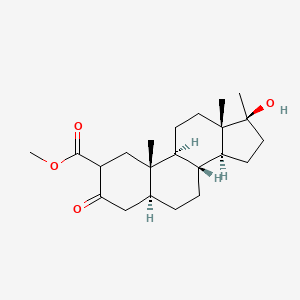

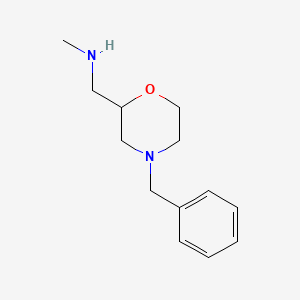

Tolbutamide-d9 is intended for use as an internal standard for the quantification of tolbutamide by GC- or LC-MS . It is an inhibitor of sulfonylurea receptor 1 (SUR1) linked to ATP-sensitive potassium channel Kir6.2 .

Synthesis Analysis

The synthesis of Tolbutamide involves several steps, including the formation of p-toluenesulphonyl chloride from toluene, the synthesis of p-toluenesulphonamide, the synthesis of ethyl p-toluenesulphonyl carbamate, and finally the synthesis of tolbutamide . The drug’s potency may be increased by modifying it through molecular modification .Molecular Structure Analysis

The molecular structure of Tolbutamide-d9 is similar to that of Tolbutamide, with the difference being the presence of deuterium atoms . More detailed structural analysis can be found in various studies .Chemical Reactions Analysis

Tolbutamide is an N-sulfonylurea that consists of 1-butylurea having a tosyl group attached at the 3-position . It has a role as a hypoglycemic agent, a potassium channel blocker, a human metabolite, and an insulin secretagogue . Various studies have explored the chemical reactions and modifications of Tolbutamide .Physical And Chemical Properties Analysis

Tolbutamide-d9 has a molecular weight of 279.41 g/mol . Its molecular formula is C12H18N2O3S . Other properties such as XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, and Isotope Atom Count can be found in the PubChem database .科学研究应用

主客体化学

托拉磺酰胺在主客体化学领域中得到了研究 . 通过核磁共振滴定、NOESY实验和蒙特卡洛(MC)构象搜索研究了托拉磺酰胺与四种合成主体的分子识别特征 . 这项研究提供了关于这种脲类衍生物与密切相关化合物相比的识别现象的新见解 .

药物递送系统

托拉磺酰胺已用于脂质体配方中,用于持续性药物递送系统 . 托拉磺酰胺是使用两种不同的技术制备为脂质体药物递送系统:物理分散法和乙醚注射法 . 体外释放表明,随着大豆卵磷脂浓度的增加,药物的释放速度减慢 .

糖尿病治疗

托拉磺酰胺是一种抗糖尿病药物,通过降低血液中的葡萄糖水平来治疗糖尿病 . 它多年来一直用于糖尿病治疗,并且仍然是研究的主题,以了解其在生物系统中的作用方式 .

分子识别

作用机制

Target of Action

Tolbutamide-d9, a deuterium-labeled variant of Tolbutamide, primarily targets the sulfonylurea receptor 1 (SUR1) . This receptor is linked to the ATP-sensitive potassium channel Kir6.2 . The SUR1/Kir6.2 complex plays a crucial role in insulin secretion from the pancreatic β cells .

Mode of Action

Tolbutamide-d9, like its non-deuterated counterpart, acts as an insulin secretagogue . It stimulates the β cells of the pancreas to release insulin . This action is achieved by inhibiting the SUR1/Kir6.2 complex, leading to the closure of the ATP-sensitive potassium channels . The resulting depolarization of the cell membrane opens voltage-gated calcium channels, causing an influx of calcium ions . This influx triggers the exocytosis of insulin granules, leading to increased insulin secretion .

Biochemical Pathways

The primary biochemical pathway affected by Tolbutamide-d9 is the insulin signaling pathway . By stimulating insulin secretion, Tolbutamide-d9 enhances the body’s ability to regulate blood glucose levels . Insulin promotes the uptake and utilization of glucose in peripheral tissues and inhibits hepatic gluconeogenesis . Therefore, the action of Tolbutamide-d9 leads to a decrease in blood glucose levels .

Pharmacokinetics

Tolbutamide-d9 shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with Tolbutamide . It is rapidly absorbed after oral administration . Tolbutamide is metabolized in the liver, primarily via the CYP2C9 enzyme, to produce mildly active hydroxymethyltolbutamide and inactive carboxytolbutamide . Approximately 75-85% of Tolbutamide and its metabolites are excreted in the urine, with the remainder excreted in the feces .

Result of Action

The molecular and cellular effects of Tolbutamide-d9 action primarily involve the enhancement of insulin secretion and the subsequent decrease in blood glucose levels . By stimulating the release of insulin from pancreatic β cells, Tolbutamide-d9 promotes glucose uptake in peripheral tissues, thereby lowering blood glucose levels .

Action Environment

The action, efficacy, and stability of Tolbutamide-d9 can be influenced by various environmental factors. For instance, the risk of hypoglycemia, a potential side effect of Tolbutamide, is increased in elderly, debilitated, and malnourished individuals . Furthermore, the metabolism of Tolbutamide can be affected by factors such as liver function and the presence of other drugs that interact with the CYP2C9 enzyme .

安全和危害

未来方向

Future work is warranted to study the general nature of primary alcohol metabolism using humanised-liver mice . Additionally, the DrugBank Online suggests that Tolbutamide is not recommended treatment options for type 2 diabetes; later-generation sulfonylureas with lower hypoglycemic risks are preferred .

Relevant papers have been analyzed to provide this information .

属性

IUPAC Name |

1-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-9-5-7-10(8-6-9)18(16,17)14-11(15)13-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15)/i2D3,3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDPVKYFROQKNE-WVZRYRIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858487 |

Source

|

| Record name | 4-Methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219794-57-6 |

Source

|

| Record name | 4-Methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-Trifluoro-1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B589506.png)

![6'-(Diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid ethyl ester](/img/structure/B589521.png)

![Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B589523.png)